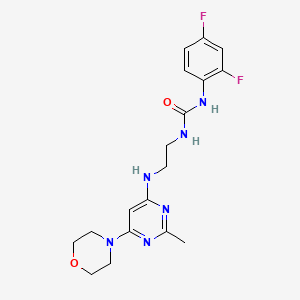
1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C18H22F2N6O2 and its molecular weight is 392.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to a difluorophenyl moiety and a morpholinopyrimidine derivative. Its structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in cancer therapy and other diseases.
This compound is hypothesized to exert its biological effects through the following mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, contributing to its anti-cancer properties.
- Modulation of Signaling Pathways : It is likely to affect pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : In vitro studies have demonstrated that it inhibits the growth of several cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions through modulation of neuroinflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell growth in cancer lines | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Neuroprotective | Modulation of neuroinflammation |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Cancer Cell Lines :
- A study evaluated the effect on MCF-7 (breast cancer) and A549 (lung cancer) cells, showing IC50 values of 15 µM and 12 µM respectively. This indicates a potent inhibitory effect compared to standard chemotherapeutics.
-
Inflammation Model :
- In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in TNF-alpha levels by 40%, suggesting its utility in inflammatory diseases.
-
Neuroprotection Study :
- Research involving a mouse model for Alzheimer's disease demonstrated that treatment with the compound improved cognitive function as assessed by the Morris water maze test.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N6O2/c1-12-23-16(11-17(24-12)26-6-8-28-9-7-26)21-4-5-22-18(27)25-15-3-2-13(19)10-14(15)20/h2-3,10-11H,4-9H2,1H3,(H,21,23,24)(H2,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIBZUIDEBVNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














